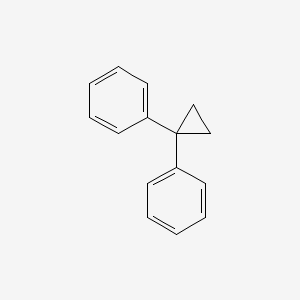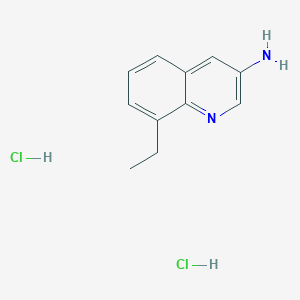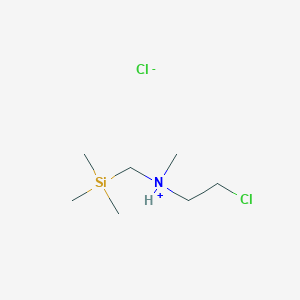
1,1-Diphenylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenylcyclopropane is an organic compound with the molecular formula C15H14. It is characterized by a cyclopropane ring substituted with two phenyl groups at the 1-position. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Méthodes De Préparation
1,1-Diphenylcyclopropane can be synthesized through several methods:
Simmons-Smith Reaction: This method involves the reaction of 1,1-diphenylethylene with diiodomethane and a zinc-copper couple, yielding this compound in moderate yields.
Sulfonium Ylide Addition: Another method involves the addition of sulfonium ylides to 1,1-diphenylethylene, producing the compound in higher yields.
Reduction of 1,1-Diphenyl-2,2-Dihalocyclopropanes: This method uses sodium in ammonia to reduce 1,1-diphenyl-2,2-dihalocyclopropanes to this compound.
Analyse Des Réactions Chimiques
1,1-Diphenylcyclopropane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropane derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include tetracyanoethylene, p-chloranil, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Diphenylcyclopropane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Photochemical Reactions: The compound participates in photochemical reactions, such as photocyclization with quinones, leading to the formation of spirofuran adducts.
Material Science: Its unique structural properties make it a candidate for studying the behavior of strained ring systems in materials.
Mécanisme D'action
The mechanism of action of 1,1-diphenylcyclopropane involves its ability to undergo ring-opening reactions under reductive conditions. This process generates reactive carbanions that can be trapped by electrophiles, leading to the formation of 1,3-difunctionalized products . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophiles and the reaction conditions.
Comparaison Avec Des Composés Similaires
1,1-Diphenylcyclopropane can be compared with other similar compounds, such as:
1,1-Diphenylethylene: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
1,1-Diphenyl-2,2-Dihalocyclopropanes: These compounds are intermediates in the reduction process to form this compound.
Trans-1,2-Diphenylcyclopropane: This compound undergoes similar ring-opening reactions but with different stereochemical outcomes.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
3282-18-6 |
|---|---|
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H14/c1-3-7-13(8-4-1)15(11-12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
YHPLHTWUZJURAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
